
N-cyclopropyl-1-(2-((5-fluoro-2-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-(2-((5-fluoro-2-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide is a useful research compound. Its molecular formula is C21H19FN4O3 and its molecular weight is 394.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-cyclopropyl-1-(2-((5-fluoro-2-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and neuropharmacological effects, supported by research findings and case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅FN₂O |
Molecular Weight | 222.26 g/mol |
CAS Number | [Not specified] |
Antibacterial Activity
Recent studies have shown that derivatives of quinoxaline compounds exhibit potent antibacterial properties. For instance, a related compound (5p) demonstrated strong inhibitory effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis and death. This compound also showed a reduced rate of resistance development compared to traditional antibiotics like norfloxacin .
Key Findings:
- Inhibition Concentration : At a concentration of 3MIC (minimum inhibitory concentration), compound 5p effectively killed MRSA cells.
- Biofilm Disruption : It was capable of dispersing established bacterial biofilms.
- Post-contact Effect : The growth rate of viable bacteria was significantly impacted even after the removal of the antibacterial agent, indicating a lasting effect on bacterial viability .
Anticancer Activity
The anticancer potential of quinoxaline derivatives has been extensively studied. In vitro assays revealed that certain compounds exhibited notable antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-468. Notably, compounds 17 and 18 displayed the highest cytotoxicity levels in these assays.
Research Highlights:
- MTT Assays : These assays indicated significant inhibition of cell proliferation across multiple cancer cell lines.
- NCI-60 Cell Panel Screening : Compounds were tested against a panel of 60 human tumor cell lines, identifying several candidates for further investigation based on their cytotoxic profiles .
Neuropharmacological Effects
Quinoxaline derivatives have also been evaluated for their neuropharmacological activities. Some studies have reported effects such as analgesia, sedation, and anticonvulsant properties. The diverse pharmacological activities include:
- Antidepressant Effects : Certain derivatives have shown promise in alleviating symptoms associated with depression.
- Sedative Properties : Compounds were assessed for their ability to induce sedation in animal models .
Structure–Activity Relationships (SAR)
Understanding the structure–activity relationships is crucial for optimizing the biological activity of these compounds. Studies have indicated that modifications at specific positions on the quinoxaline ring can significantly enhance antibacterial and anticancer activities. For example, the introduction of different substituents can affect binding affinity to target proteins involved in cancer progression and bacterial survival.
Aplicaciones Científicas De Investigación
Overview
Preliminary studies indicate that N-cyclopropyl-1-(2-((5-fluoro-2-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, showing significant growth inhibition.
Case Study: MCF7 Breast Cancer Cells
A study investigated the compound's efficacy against MCF7 breast cancer cells. The results demonstrated an IC50 value in the low micromolar range, indicating potent cytotoxicity. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Data Table: Anticancer Efficacy
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 5.0 | Apoptosis induction |
A549 (Lung) | 7.5 | Cell cycle arrest |
HCT116 | 6.0 | Inhibition of proliferation |
Overview
The compound has shown potential as an anti-inflammatory agent in various preclinical models. Its ability to modulate pro-inflammatory cytokines suggests applications in treating inflammatory diseases.
Data Table: Anti-inflammatory Activity
Model | Dose (mg/kg) | Effect on Cytokines |
---|---|---|
Carrageenan-induced edema | 10 | Decreased IL-6 and TNF-alpha levels |
Collagen-induced arthritis | 20 | Reduced joint swelling |
Overview
In vitro studies have revealed that this compound exhibits antimicrobial properties against a range of bacterial strains, suggesting its potential use in treating infections.
Efficacy Against Bacteria
The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.
Data Table: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
Propiedades
IUPAC Name |
N-cyclopropyl-1-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]-2-oxoquinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3/c1-12-2-4-14(22)9-16(12)25-19(27)11-26-18-7-3-13(21(29)24-15-5-6-15)8-17(18)23-10-20(26)28/h2-4,7-10,15H,5-6,11H2,1H3,(H,24,29)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAVZRBLMBQLCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C3=C(C=C(C=C3)C(=O)NC4CC4)N=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.